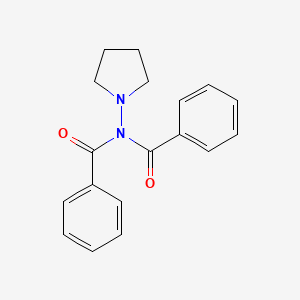

n-Benzoyl-n-(pyrrolidin-1-yl)benzamide

Description

Properties

CAS No. |

5455-25-4 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

N-benzoyl-N-pyrrolidin-1-ylbenzamide |

InChI |

InChI=1S/C18H18N2O2/c21-17(15-9-3-1-4-10-15)20(19-13-7-8-14-19)18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

SCVLEZBLOLJKLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 23253 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.

Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity levels.

Industrial production methods for NSC 23253 often involve scaling up these laboratory procedures to accommodate larger quantities while maintaining the same reaction conditions and purification techniques.

Chemical Reactions Analysis

NSC 23253 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 23253 can participate in substitution reactions where one functional group is replaced by another, typically under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including n-Benzoyl-n-(pyrrolidin-1-yl)benzamide. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant activity.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several benzamide derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited promising minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.43 |

| This compound | Escherichia coli | 2.60 |

Anticancer Applications

The anticancer properties of this compound have also been investigated. Its structural similarity to known anticancer agents positions it as a candidate for further development.

Case Study: Anticancer Activity

In an experimental study, this compound was tested against human colorectal carcinoma cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating its potential efficacy in cancer treatment .

Mechanism of Action

The mechanism by which NSC 23253 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences :

Insights :

- The thiourea derivative requires precise temperature control (ice bath) to avoid side reactions, whereas the quinazoline analog demands transition-metal catalysis for cross-coupling.

- The target compound’s synthesis may face challenges in regioselective N-substitution, unlike simpler benzamides .

Physicochemical Properties

Analysis :

Contrasts :

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm substitution patterns and hydrogen bonding. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.96–3.33 ppm in DMSO-d₆ .

- Elemental analysis : Verify purity (>97%) by comparing calculated vs. observed nitrogen content .

- HRMS (ESI+) : Validate molecular weight and fragmentation patterns .

How can researchers assess the stability of this compound under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Solvent compatibility : Test solubility in DMSO, methanol, and DMF, noting crystallization tendencies (e.g., orthorhombic vs. rhombic polymorphs in benzamide derivatives) .

- Long-term storage : Store in sealed, light-protected containers at –20°C to prevent oxidation or hydrolysis .

How can polymorphic forms of this compound be identified and characterized?

Q. Advanced Research Focus

- X-ray crystallography : Use SHELX programs for structural refinement. For example, SHELXL resolves high-resolution data for small molecules, while SHELXD aids in phase determination .

- DSC/TGA : Differentiate polymorphs by melting points and enthalpy changes. Benzamide analogs show distinct thermal profiles for orthorhombic (less stable) vs. rhombic forms .

- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data.

What computational strategies predict the biological activity of this compound?

Q. Advanced Research Focus

- Molecular docking : Model interactions with target receptors (e.g., κ-opioid receptors) using AutoDock Vina. Refine poses with MD simulations in GROMACS .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety) with binding affinity (Ki values) .

How should researchers resolve contradictions in spectroscopic data across studies?

Q. Advanced Research Focus

- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and IR spectroscopy.

- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray structures .

- Batch consistency : Replicate synthesis and analysis under controlled conditions to rule out solvent or impurity effects .

What experimental designs are suitable for evaluating the pharmacological potential of this compound?

Q. Advanced Research Focus

- Receptor binding assays : Use CHO cells expressing human opioid receptors to measure Ki values (e.g., competitive displacement assays with radiolabeled ligands) .

- Dose-response studies : Determine EC₅₀ values in functional assays (e.g., cAMP inhibition for GPCR targets).

- Selectivity profiling : Test against off-target receptors (e.g., μ- and δ-opioid subtypes) to assess specificity .

How can alternative synthetic pathways improve regioselectivity or yield?

Q. Advanced Research Focus

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 20 hours to 3–5 hours) while maintaining yields >75% .

- Catalytic systems : Explore Pd/C or copper catalysts for C–N coupling steps in biphenyl analogs .

- Protecting groups : Use TIPSCl or benzyl groups to shield reactive sites during functionalization .

What methods identify and quantify synthetic byproducts or degradation products?

Q. Advanced Research Focus

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. HRMS identifies degradation fragments .

- TLC with derivatization : Detect amines or carboxylic acids using ninhydrin or bromocresol green .

- Isolation via column chromatography : Optimize eluent ratios (e.g., chloroform:methanol 3:1) for challenging separations .

How does solvent choice impact crystallization and bioactivity studies?

Q. Advanced Research Focus

- Crystallization screening : Test solvents like ethyl acetate, hexane, or DMF/water mixtures to isolate stable polymorphs .

- Solubility-pharmacokinetics link : Use LogP calculations (e.g., via ChemAxon) to predict membrane permeability. For low solubility, formulate as DMSO stocks (≤10 mM) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.